molecular formula C6H14N2 B181902 (2R,5R)-2,5-dimethylpiperazine CAS No. 155836-53-6

(2R,5R)-2,5-dimethylpiperazine

Cat. No.: B181902
CAS No.: 155836-53-6
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-PHDIDXHHSA-N
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Description

(2R,5R)-2,5-Dimethylpiperazine is a chiral organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The this compound variant is notable for its specific stereochemistry, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2,5-dimethylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reductive amination of 2,5-hexanedione with ammonia or primary amines, followed by hydrogenation. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2R,5R)-2,5-Dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

(2R,5R)-2,5-Dimethylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can serve as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylpiperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. Molecular targets can include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    (2S,5S)-2,5-Dimethylpiperazine: The enantiomer of (2R,5R)-2,5-dimethylpiperazine, differing in stereochemistry.

    1,4-Dimethylpiperazine: A structural isomer with methyl groups at different positions on the piperazine ring.

    2,5-Dimethylpiperidine: A related compound with a similar structure but lacking one nitrogen atom.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This stereochemistry can lead to different interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R,5R)-2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878850
Record name PIPERAZINE, 2,5-DIMETHYL-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155836-53-6, 6284-84-0
Record name 2,5-Dimethylpiperazine, (2R,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155836536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERAZINE, 2,5-DIMETHYL-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPIPERAZINE, (2R,5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWX4GF7P8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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